![molecular formula C17H13N3O3S B5598355 2-methyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5598355.png)
2-methyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
The compound “2-methyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazole-5-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered C3NS ring. The molecule also contains nitrophenyl and phenyl groups, which are common in many organic compounds .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the nitro group in the nitrophenyl group could potentially undergo reduction reactions .Scientific Research Applications
- Anticancer Potential : Thiazole derivatives, including Oprea1_812403, have shown promise as potential anticancer agents. Researchers explore their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways .
- Anti-Inflammatory Properties : Thiazole-based compounds may modulate inflammatory responses. Investigating Oprea1_812403’s anti-inflammatory effects could lead to novel drug candidates for inflammatory diseases .
- Organic Semiconductors : Thiazole derivatives have been studied for their semiconducting properties. Oprea1_812403 could be used in organic electronic devices, such as organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) .
- Agrochemical Applications : Thiazole-based compounds exhibit pesticidal and herbicidal activities. Oprea1_812403 might be explored as a potential agrochemical to control pests and weeds .
- Fluorescent Properties : Thiazole derivatives often possess fluorescence properties. Researchers can investigate Oprea1_812403’s photophysical behavior and use it as a fluorescent probe in biological studies .
- Metal Chelation : Thiazole-containing ligands can form stable complexes with transition metal ions. Oprea1_812403 might be employed in coordination chemistry studies or as a chelating agent .
- Quantum Chemical Calculations : Researchers can perform computational studies to understand Oprea1_812403’s electronic structure, reactivity, and interactions. Density functional theory (DFT) calculations could provide insights into its behavior .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Pesticide and Herbicide Research
Photophysics and Fluorescent Probes
Coordination Chemistry and Metal Complexes
Computational Chemistry and Molecular Modeling
Safety and Hazards
Mechanism of Action
Target of Action
For instance, the compound (2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine
is known to interact with Corticosteroid 11-beta-dehydrogenase isozyme 1 .
Mode of Action
It’s worth noting that compounds with similar structures, such as2-methyl-4-(4-nitrophenyl)-thiazole
and 2-amino-4-(4-nitrophenyl)-thiazoles
, undergo electron impact fragmentation, resulting in the elimination of an NO2 radical and a neutral NO molecule, and 1,2 cleavage of the thiazole ring .
properties
IUPAC Name |
2-methyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-18-15(12-7-9-14(10-8-12)20(22)23)16(24-11)17(21)19-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKVNCNEWNDYER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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